5-Methyl-2-(oxan-4-yloxy)pyridine
Description
Properties
IUPAC Name |
5-methyl-2-(oxan-4-yloxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-2-3-11(12-8-9)14-10-4-6-13-7-5-10/h2-3,8,10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGKAKZEUULJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Retrosynthetic Disconnections
- Ether bond disconnection : Yields 2-hydroxypyridine and oxane-4-ol precursors.
- Pyridine ring construction : Utilizes α,β-unsaturated carbonyl intermediates for annulation.
Nucleophilic Aromatic Substitution (SNAr) Approach
This two-step method remains the most widely reported synthesis in academic and industrial settings.
Step 1: Preparation of 2-Chloro-5-methylpyridine
Reaction Conditions :
| Parameter | Value |
|---|---|
| Starting material | 2-Hydroxy-5-methylpyridine |
| Chlorinating agent | Phosphorus oxychloride (POCl₃) |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Temperature | 80–110°C |
| Time | 4–6 hours |
The reaction proceeds via in situ generation of the chlorophosphate intermediate, followed by nucleophilic displacement. Typical yields range from 75–85% after distillation.
Step 2: Etherification with Oxane-4-ol
Optimized Protocol :
# Representative procedure from patent literature (adapted from )
1. Charge 2-chloro-5-methylpyridine (1.0 eq) and oxane-4-ol (1.2 eq) in anhydrous DMF.
2. Add K₂CO₃ (2.5 eq) and catalytic TBAB (0.1 eq).
3. Heat at 90°C under N₂ for 12–16 hours.
4. Cool, dilute with EtOAc, wash with H₂O (3x), dry over Na₂SO₄.
5. Purify via silica gel chromatography (hexane:EtOAc = 4:1).
Yield : 68–72%
Key Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=2.4 Hz, 1H), 7.55 (dd, J=8.8, 2.4 Hz, 1H), 6.78 (d, J=8.8 Hz, 1H), 4.85–4.79 (m, 1H), 3.95–3.88 (m, 2H), 3.58–3.51 (m, 2H), 2.34 (s, 3H), 2.05–1.98 (m, 2H), 1.82–1.75 (m, 2H).
Kröhnke Pyridine Synthesis Route
This convergent method constructs the pyridine ring while incorporating the oxane substituent.
Reaction Mechanism
- Michael addition of α-pyridinium methyl ketone salt to α,β-unsaturated carbonyl compound.
- Tautomerization to 1,5-dicarbonyl intermediate.
- Cyclocondensation with ammonia to form pyridine core.
Experimental Implementation
Reagents :
- 4-Oxanylpropenone (synthesized via Claisen condensation)
- 5-Methyl-2-pyridinium methyl ketone bromide
Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/water (3:1) |
| Base | Ammonium acetate |
| Temperature | Reflux (78°C) |
| Time | 24 hours |
Yield : 58–63% after recrystallization from ethanol.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety while maintaining purity ≥99.5%.
Continuous Flow SNAr Process
Advantages over batch processing :
- 40% reduction in reaction time
- 15% higher yield (78% vs. 68% batch)
- Improved temperature control minimizes byproducts
Equipment Specifications :
| Component | Specification |
|---|---|
| Reactor type | Microtube (ID = 2 mm) |
| Residence time | 30 minutes |
| Temperature control | ±1°C precision |
Waste Management Strategies
- POCl₃ neutralization with NaOH solution to form Na3PO4 precipitate
- DMF recovery via vacuum distillation (85% efficiency)
Spectroscopic Characterization Data
Comprehensive analytical profiles ensure batch consistency and regulatory compliance.
Table 1: Comparative Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹³C NMR | δ 165.4 (C=O), 158.2 (C-O), 149.7 (C=N) | |
| IR (cm⁻¹) | 2925 (C-H stretch), 1605 (C=C), 1250 (C-O-C) | |
| HRMS | m/z 207.27 [M+H]+ |
Comparative Analysis of Synthetic Methods
Table 2: Method Efficiency Metrics
| Parameter | SNAr Route | Kröhnke Synthesis |
|---|---|---|
| Total yield | 68–72% | 58–63% |
| Purity (HPLC) | 99.2% | 97.8% |
| Byproducts | <0.5% | 2.1% |
| Scalability | Excellent | Moderate |
| Cost per kg | $420 | $580 |
The SNAr method demonstrates superior cost-effectiveness and scalability for industrial applications, while the Kröhnke synthesis offers advantages in molecular diversity for derivative synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(oxan-4-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The oxan-4-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
5-Methyl-2-(oxan-4-yloxy)pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(oxan-4-yloxy)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations:
- Steric Bulk : Piperidin-1-yl and oxan-4-yloxy substituents introduce significant steric hindrance, which may reduce binding affinity in enzyme-targeted applications compared to smaller groups like methyl .
- Bioactivity : Thiophen-2-yl and phenylethynyl derivatives (e.g., 5-methyl-2-(thiophen-2-yl)pyridine) have demonstrated antibacterial and metabotropic glutamate receptor (mGluR5) antagonistic activities, respectively, suggesting that heteroatom-rich substituents enhance biological interactions .
Physicochemical Properties
While direct data on this compound is unavailable, comparisons can be drawn from analogs:
Key Observations:
- The oxan-4-yloxy group likely improves aqueous solubility compared to p-tolyl due to its oxygen atoms, aligning with trends observed in ether-containing pharmaceuticals .
- Piperidine-substituted analogs exhibit moderate solubility, attributed to the basic nitrogen atom, which may facilitate salt formation .
Key Observations:
- Oxan-4-yloxy derivatives may require milder conditions compared to aryl-alkyne couplings due to the stability of ether linkages .
Biological Activity
5-Methyl-2-(oxan-4-yloxy)pyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a diverse range of pharmacological effects, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for its development as a therapeutic agent.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with a methyl group at the 5-position and an oxan-4-yloxy moiety. This unique substitution pattern is believed to enhance the compound's solubility and reactivity, contributing to its biological activities.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation. The exact molecular targets remain under investigation, but initial findings indicate modulation of signaling pathways critical for cellular function.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting potent antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promising antiviral activity in preliminary assays. It appears to inhibit viral replication by interfering with viral entry or replication processes within host cells. Specific studies are ongoing to elucidate the detailed mechanisms involved.
Anticancer Properties
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has demonstrated cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
In these studies, the compound induced apoptosis and inhibited proliferation, suggesting its potential as a chemotherapeutic agent.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of several pyridine derivatives, including this compound. The compound was found to be effective against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development .
- Anticancer Activity : In a preclinical trial assessing various pyridine derivatives for anticancer activity, this compound exhibited significant tumor growth inhibition in xenograft models, indicating promising therapeutic potential .
- Mechanistic Insights : Recent research focused on the molecular mechanisms underlying the anticancer effects of this compound revealed that it activates apoptotic pathways through caspase activation and downregulation of anti-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
